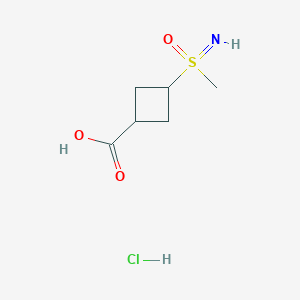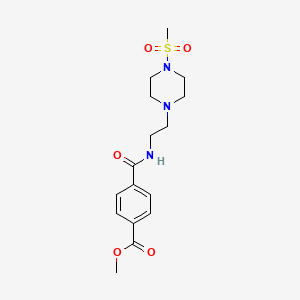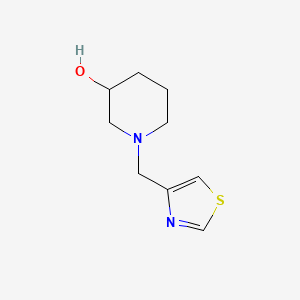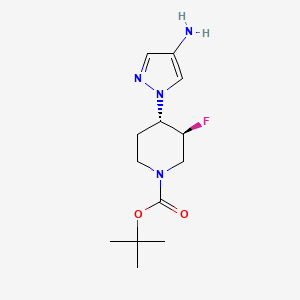
1-Bromo-2-(fluoromethyl)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(fluoromethyl)-4-iodobenzene is a compound that has been widely studied in the scientific community due to its unique chemical structure and wide range of potential applications. It is a halogenated aromatic compound, with a bromine atom and two fluorine atoms attached to a benzene ring, with an iodine atom attached to the fourth carbon atom. This compound has been studied for its potential use in a variety of fields, including medicinal chemistry, organic synthesis, and materials science. In
Aplicaciones Científicas De Investigación
1-Bromo-2-(fluoromethyl)-4-iodobenzene has been studied for its potential use in a variety of scientific research applications. It has been studied as an intermediate in the synthesis of other compounds, such as quinuclidines and quinolines. It has also been studied as a potential precursor for the synthesis of organofluorine compounds, which are important in the development of new drugs and other materials. Additionally, 1-bromo-2-(fluoromethyl)-4-iodobenzene has been studied for its potential use as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-(fluoromethyl)-4-iodobenzene is not fully understood. However, it is believed that the bromine and iodine atoms attached to the benzene ring interact with the pi-electrons of the benzene ring, leading to a stabilization of the compound. This stabilization of the compound allows for the formation of other compounds through organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-2-(fluoromethyl)-4-iodobenzene are not fully understood. However, due to its potential use as an intermediate in the synthesis of other compounds, it is possible that it could have an effect on the biochemical and physiological processes of the compounds it is used to synthesize.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-bromo-2-(fluoromethyl)-4-iodobenzene for lab experiments is its stability. This compound is stable under a variety of conditions, making it a useful intermediate in organic synthesis. Additionally, it is relatively easy to synthesize, which makes it an ideal starting point for a variety of experiments. The main limitation of 1-bromo-2-(fluoromethyl)-4-iodobenzene for lab experiments is its toxicity. This compound is toxic if inhaled, ingested, or absorbed through the skin, and should be handled with extreme caution.
Direcciones Futuras
There are a variety of potential future directions for the study of 1-bromo-2-(fluoromethyl)-4-iodobenzene. These potential future directions include further research into its potential use as a precursor in the synthesis of organofluorine compounds, further research into its potential use as a catalyst in organic reactions, further research into its potential use in medicinal chemistry, and further research into its biochemical and physiological effects. Additionally, further research into the safety and toxicity of this compound is warranted.
Métodos De Síntesis
1-Bromo-2-(fluoromethyl)-4-iodobenzene is typically synthesized through a three-step process. The first step involves the Friedel-Crafts alkylation of benzene with 1-bromo-2-fluoroethane to form 1-bromo-2-(fluoromethyl)benzene. The second step is the iodination of the 1-bromo-2-(fluoromethyl)benzene with iodine to form 1-bromo-2-(fluoromethyl)-4-iodobenzene. The final step is the purification of the 1-bromo-2-(fluoromethyl)-4-iodobenzene through vacuum distillation.
Propiedades
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZCNKTKNQNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodobenzyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)




![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)
